![molecular formula C19H22N2O2 B368319 {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-74-6](/img/structure/B368319.png)
{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
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Description
“{1-[3-(2,4-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the molecular formula C19H22N2O2. It has an average mass of 310.390 Da and a monoisotopic mass of 310.168121 Da .
Molecular Structure Analysis
The molecular structure of “{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is complex, with multiple bonds and aromatic rings . The compound contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may target key functional proteins in bacterial cell division . Additionally, some benzimidazole derivatives have shown high affinity for 5-HT1A and 5-HT7 receptors, indicating potential targets in the nervous system .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit bacterial cell division , while others have been reported to activate 5-HT1A receptors, which are involved in various neurological processes .
Pharmacokinetics
A study on a similar benzimidazole derivative reported the use of uhplc-ms/ms method to evaluate its pharmacokinetic profile .
properties
IUPAC Name |
[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJZNGCBRNPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol |
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